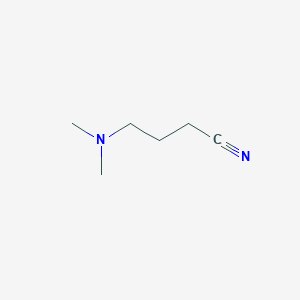

4-(Dimethylamino)butanenitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(dimethylamino)butanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2/c1-8(2)6-4-3-5-7/h3-4,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCLFLZTVKYHLCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40161189 | |

| Record name | 4-(Dimethylamino)butyronitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40161189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13989-82-7 | |

| Record name | 4-(Dimethylamino)butanenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13989-82-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Dimethylamino)butyronitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013989827 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 13989-82-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163159 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(Dimethylamino)butyronitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40161189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(dimethylamino)butyronitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.339 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-(DIMETHYLAMINO)BUTYRONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N28RPK45GM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(Dimethylamino)butanenitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 4-(Dimethylamino)butanenitrile, a versatile intermediate in organic synthesis. The document details its structural characteristics, physicochemical parameters, and available toxicological data. It also outlines a feasible synthetic route and purification methods, crucial for laboratory and potential pilot-scale production.

Chemical Identity and Physical Properties

This compound, also known as 4-(dimethylamino)butyronitrile, is a bifunctional molecule containing both a tertiary amine and a nitrile group. This unique combination makes it a valuable building block for the synthesis of a variety of more complex molecules.

Table 1: Chemical Identifiers and Physical Properties

| Property | Value | Reference(s) |

| IUPAC Name | This compound | [1] |

| Synonyms | 4-(Dimethylamino)butyronitrile, NSC 163159 | [2] |

| CAS Number | 13989-82-7 | [3] |

| Molecular Formula | C₆H₁₂N₂ | [1] |

| Molecular Weight | 112.17 g/mol | [1] |

| Appearance | Colorless to almost colorless clear liquid | [4] |

| Boiling Point | 85 °C at 25 mmHg | [3] |

| Density | 0.874 ± 0.06 g/cm³ (at 20 °C) | [3] |

| Refractive Index | 1.4276 (at 20 °C) | [3] |

| Flash Point | 60.0 ± 11.9 °C | [3] |

Synthesis and Purification

A common and effective method for the synthesis of this compound is the nucleophilic substitution reaction between 4-chlorobutyronitrile and dimethylamine.

Experimental Protocol: Synthesis

Reaction Scheme:

Caption: Synthesis of this compound.

Materials:

-

4-Chlorobutyronitrile

-

Aqueous solution of dimethylamine (e.g., 40%)

-

Solvent (e.g., a polar aprotic solvent like acetonitrile or an alcohol)

-

Base (e.g., potassium carbonate, optional, to neutralize the HCl formed)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-chlorobutyronitrile in the chosen solvent.

-

Add an excess of the aqueous dimethylamine solution to the flask. If a base like potassium carbonate is used, it should be added at this stage.

-

Heat the reaction mixture to reflux and maintain this temperature for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can then be purified by vacuum distillation.

Experimental Protocol: Purification by Vacuum Distillation

Objective: To purify the crude this compound from unreacted starting materials and byproducts.

Apparatus:

-

Standard vacuum distillation setup including a round-bottom flask, a distillation head with a condenser, a receiving flask, a vacuum pump, and a manometer.

Procedure:

-

Transfer the crude product into the distillation flask.

-

Assemble the vacuum distillation apparatus.

-

Slowly reduce the pressure to the desired level (e.g., 15-20 mmHg).

-

Gradually heat the distillation flask.

-

Collect the fraction that distills at the expected boiling point of this compound under the applied pressure (e.g., 80-85 °C at 15-20 mmHg).[5]

Spectroscopic Data

¹H and ¹³C NMR Spectroscopy

Expected ¹H NMR (Proton NMR) Chemical Shifts:

-

A singlet corresponding to the six protons of the two methyl groups of the dimethylamino moiety.

-

Three multiplets (likely triplets of triplets or complex multiplets) for the six protons of the three methylene groups in the butyl chain.

Expected ¹³C NMR (Carbon NMR) Chemical Shifts:

-

A peak for the carbon of the nitrile group (C≡N).

-

Peaks for the three distinct methylene carbons in the butyl chain.

-

A peak for the two equivalent methyl carbons of the dimethylamino group.

Infrared (IR) Spectroscopy

Expected IR Absorption Bands:

-

A sharp, medium-intensity peak around 2240-2260 cm⁻¹ characteristic of the C≡N stretching vibration of a saturated aliphatic nitrile.[6]

-

C-H stretching vibrations from the methyl and methylene groups in the 2800-3000 cm⁻¹ region.

-

C-N stretching vibrations in the fingerprint region.

Mass Spectrometry (MS)

Expected Fragmentation Pattern:

-

The molecular ion peak (M⁺) should be observable.

-

Alpha-cleavage is a dominant fragmentation pathway for aliphatic amines, leading to the loss of an alkyl radical.[7] The largest group attached to the nitrogen is preferentially lost.

-

Fragmentation may also occur along the alkyl chain.

Chemical Reactivity and Potential Applications

The presence of both a nucleophilic tertiary amine and an electrophilic nitrile group allows this compound to participate in a variety of chemical transformations. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to a primary amine. The tertiary amine can act as a base or a nucleophile. These reactive sites make it a useful intermediate in the synthesis of pharmaceuticals and other fine chemicals.

Biological and Toxicological Information

Currently, there is a lack of specific studies on the biological activity, mechanism of action, or involvement in signaling pathways of this compound.

However, general toxicological information on aliphatic nitriles suggests that their toxicity can be related to the metabolic release of cyanide.[8][9][10] Saturated aliphatic nitriles have been associated with central nervous system effects.[8]

A safety data sheet for this compound indicates that it is harmful if swallowed and causes serious eye irritation.[4] Acute toxicity data for a related compound, 4-(dimethylamino)-2-isopropyl-2-phenylbutyronitrile, shows an LD50 of 150 mg/kg in mice via the intraperitoneal route.[11]

Given the absence of specific biological data, a logical workflow for initial screening would involve a series of in vitro assays to assess its general cytotoxicity and potential for interaction with common drug targets.

Caption: Proposed workflow for initial biological screening.

Safety and Handling

This compound is classified as harmful if swallowed and causes serious eye irritation.[4]

Handling Precautions:

-

Work in a well-ventilated area.

-

Wear suitable protective clothing, including gloves and eye/face protection.

-

Avoid contact with skin and eyes.

-

Avoid formation of dust and aerosols.

-

Use non-sparking tools to prevent fire caused by electrostatic discharge.[4]

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.

-

Store away from incompatible materials.[4]

First-Aid Measures:

-

If inhaled: Move to fresh air. If breathing is difficult, give oxygen.

-

In case of skin contact: Take off contaminated clothing and wash with soap and plenty of water.

-

In case of eye contact: Rinse with pure water for at least 15 minutes.

-

If swallowed: Rinse mouth with water. Do not induce vomiting. Call a doctor or Poison Control Center immediately.[4]

Spill and Leakage Procedures:

-

Evacuate personnel to safe areas.

-

Remove all sources of ignition.

-

Use personal protective equipment.

-

Contain the spillage and collect with non-combustible absorbent material.

-

Dispose of the collected material in accordance with local regulations.[4]

References

- 1. GSRS [gsrs.ncats.nih.gov]

- 2. 错误页 [amp.chemicalbook.com]

- 3. 4-(Dimethylamino)butyronitrile CAS#: 13989-82-7 [m.chemicalbook.com]

- 4. echemi.com [echemi.com]

- 5. CA2487957A1 - An improved process for the preparation of 4-(n, n-disubstitutedamino) butyraldehyde acetals - Google Patents [patents.google.com]

- 6. 13989-82-7|this compound|BLD Pharm [bldpharm.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Comparative toxicities of aliphatic nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Teratogenic effects of aliphatic nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Aliphatic Nitriles - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. RTECS NUMBER-ET9820000-Chemical Toxicity Database [drugfuture.com]

An In-depth Technical Guide to the Molecular Structure of 4-(Dimethylamino)butanenitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 4-(Dimethylamino)butanenitrile. Due to the limited availability of direct experimental data for this specific compound, this guide incorporates predicted spectroscopic data and a detailed, plausible experimental protocol for its synthesis. Additionally, it discusses the general biological activity and toxicology of related short-chain aliphatic nitriles to provide context for potential research and development applications. All quantitative data is summarized in structured tables, and key processes are visualized using Graphviz diagrams.

Chemical Identity and Physical Properties

This compound, also known as 4-(dimethylamino)butyronitrile, is an aliphatic aminonitrile with the chemical formula C₆H₁₂N₂.[1] Its chemical identifier is CAS Number 13989-82-7.[2][3][4][5] This compound consists of a four-carbon chain with a terminal nitrile group and a dimethylamino group at the opposite end.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₂N₂ | [1] |

| Molecular Weight | 112.17 g/mol | [1] |

| CAS Number | 13989-82-7 | [2][3][4][5] |

| Boiling Point | 85°C at 25 mmHg | [2] |

| Density | 0.874 ± 0.06 g/cm³ | [2] |

| Appearance | Colorless to Almost Colorless Clear Liquid | [3] |

| Predicted pKa | 9.04 ± 0.28 | [3] |

Molecular Structure

The molecular structure of this compound is characterized by a flexible aliphatic chain. The presence of the nitrile group introduces a region of high electron density and linearity, while the tertiary amine group provides a site for protonation and potential hydrogen bonding.

Spectroscopic Data (Predicted)

Due to the absence of publicly available experimental spectra for this compound, the following data has been predicted based on established spectroscopic principles and spectral databases of similar compounds. These predictions serve as a guide for characterization.

¹H NMR Spectroscopy (Predicted)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~2.4 - 2.6 | t | 2H | -CH₂-CN |

| ~2.2 - 2.4 | t | 2H | -N(CH₃)₂-CH₂- |

| ~2.2 | s | 6H | -N(CH₃)₂ |

| ~1.7 - 1.9 | p | 2H | -CH₂-CH₂-CH₂- |

¹³C NMR Spectroscopy (Predicted)

| Chemical Shift (ppm) | Assignment |

| ~119 | -C≡N |

| ~57 | -N(CH₃)₂-CH₂- |

| ~45 | -N(CH₃)₂ |

| ~25 | -CH₂-CH₂-CH₂- |

| ~15 | -CH₂-CN |

Infrared (IR) Spectroscopy (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2950-2800 | Strong | C-H stretch (aliphatic) |

| ~2245 | Medium-Strong | C≡N stretch (nitrile) |

| ~1465 | Medium | CH₂ bend |

| ~1380 | Medium | CH₃ bend |

| ~1260-1000 | Medium | C-N stretch |

Mass Spectrometry (Predicted)

| m/z | Interpretation |

| 112 | [M]⁺ (Molecular Ion) |

| 97 | [M - CH₃]⁺ |

| 58 | [CH₂=N(CH₃)₂]⁺ (alpha-cleavage, base peak) |

| 42 | [CH₂=NCH₃]⁺ |

Experimental Protocols

Proposed Synthesis of this compound

A plausible and efficient method for the synthesis of this compound is the nucleophilic substitution of a 4-halobutanenitrile with dimethylamine. The following protocol outlines this procedure.

Materials:

-

4-Chlorobutanenitrile

-

Dimethylamine (40% solution in water)

-

Potassium Carbonate (K₂CO₃)

-

Acetonitrile (CH₃CN)

-

Ethyl Acetate

-

Saturated Sodium Chloride Solution (Brine)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica Gel for column chromatography

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-chlorobutanenitrile (1 equivalent), acetonitrile as the solvent, and potassium carbonate (2 equivalents).

-

With vigorous stirring, add the 40% aqueous solution of dimethylamine (2.5 equivalents) dropwise to the mixture.

-

Heat the reaction mixture to 60°C and maintain this temperature for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure to remove the acetonitrile.

-

Dissolve the residue in water and extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield pure this compound.

Biological Activity and Toxicology (General Overview for Aliphatic Nitriles)

Direct studies on the biological activity or signaling pathways of this compound are not currently available in the public domain. However, the toxicology of short-chain aliphatic nitriles has been investigated. The toxicity of these compounds is often attributed to the in vivo metabolic release of cyanide.[6]

Studies on various aliphatic nitriles have shown a range of toxic effects, with signs of toxicity including central nervous system effects.[6] The lethal concentration (LC50) can vary significantly depending on the specific structure of the nitrile.[7] It is important to note that the presence of other functional groups, such as the dimethylamino group in the target molecule, can influence its metabolic fate and overall toxicological profile. Some aminonitriles have been investigated for their potential as antimetabolites and their ability to be incorporated into peptide analogs.[7] Aminonitriles are also recognized as important precursors in the synthesis of α-amino acids and have been explored for various therapeutic activities, including anticancer, antiviral, and antibacterial properties.[8]

Conclusion

This technical guide provides a foundational understanding of this compound, a molecule with potential applications in synthetic chemistry and drug development. While experimental data for this specific compound is scarce, the predicted spectroscopic data and the detailed synthesis protocol offered herein provide a strong starting point for researchers. The general toxicological information for related aliphatic nitriles underscores the need for careful handling and further investigation into the specific biological activities of this compound. Future research should focus on obtaining experimental validation of the predicted data and exploring the potential pharmacological applications of this and related aminonitriles.

References

- 1. Visualizer loader [nmrdb.org]

- 2. rsc.org [rsc.org]

- 3. Synthesis of α-aminonitriles using aliphatic nitriles, α-amino acids, and hexacyanoferrate as universally applicable non-toxic cyanide sources - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. 4-(Dimethylamino)butyronitrile | SIELC Technologies [sielc.com]

- 5. CAS Common Chemistry [commonchemistry.cas.org]

- 6. Comparative toxicities of aliphatic nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhalation toxicology of acute exposure to aliphatic nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 4-(DIMETHYLAMINO)BENZONITRILE(1197-19-9) 1H NMR spectrum [chemicalbook.com]

An In-Depth Technical Guide to the Spectral Data of 4-(Dimethylamino)butanenitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the expected spectral data for 4-(dimethylamino)butanenitrile (CAS RN: 13989-82-7), a molecule of interest in various research and development sectors. Due to the limited availability of published experimental spectra for this specific compound, this document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on the analysis of structurally analogous compounds and established spectroscopic principles. This guide also outlines the standard experimental protocols for acquiring such data, offering a comprehensive resource for researchers working with this or related molecules.

Chemical Structure and Properties

This compound is a saturated nitrile containing a tertiary amine. Its structure is characterized by a four-carbon chain with a dimethylamino group at one terminus and a nitrile group at the other.

Molecular Formula: C₆H₁₂N₂[1]

Molecular Weight: 112.17 g/mol [1]

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound. These predictions are based on the analysis of similar structures, such as 3-(dimethylamino)propanenitrile, and established chemical shift and fragmentation principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~2.20 | s | 6H | N(CH₃)₂ |

| ~2.35 | t | 2H | N-CH₂- |

| ~1.70 | p | 2H | -CH₂-CH₂-CN |

| ~2.45 | t | 2H | -CH₂-CN |

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ) (ppm) | Assignment |

| ~119 | -C≡N |

| ~57 | N-CH₂- |

| ~45 | N(CH₃)₂ |

| ~25 | -CH₂-CH₂-CN |

| ~15 | -CH₂-CN |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Frequencies

| Frequency (cm⁻¹) | Intensity | Assignment |

| 2950-2800 | Strong | C-H stretch (alkane) |

| 2260-2240 | Medium | C≡N stretch[2][3] |

| 1470-1450 | Medium | C-H bend (CH₂) |

| 1250-1000 | Medium-Strong | C-N stretch (amine)[3] |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation

| m/z | Relative Intensity | Assignment |

| 112 | Moderate | [M]⁺ (Molecular Ion) |

| 97 | Low | [M - CH₃]⁺ |

| 58 | High (Base Peak) | [CH₂=N(CH₃)₂]⁺ (α-cleavage) |

| 42 | Moderate | [C₃H₄N]⁺ |

Experimental Protocols

The following sections detail the standard methodologies for acquiring the spectral data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of this compound would be dissolved in a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing a small amount of tetramethylsilane (TMS) as an internal standard.

-

¹H NMR: Proton NMR spectra would be recorded on a spectrometer operating at a frequency of 300-500 MHz. The chemical shifts would be reported in parts per million (ppm) relative to TMS (δ = 0.00 ppm).

-

¹³C NMR: Carbon-13 NMR spectra would be acquired on the same instrument, typically operating at 75-125 MHz. Chemical shifts would also be referenced to TMS.

Infrared (IR) Spectroscopy

The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be analyzed as a neat liquid between two salt plates (e.g., NaCl or KBr) or as a thin film on a single salt plate. The spectrum would be recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectra would be obtained using a mass spectrometer, typically with electron ionization (EI) as the ionization method. The sample would be introduced into the ion source, and the resulting fragments would be separated based on their mass-to-charge ratio (m/z). The fragmentation pattern is crucial for structural elucidation. A common fragmentation pathway for tertiary amines is the α-cleavage, which would lead to the formation of a stable iminium ion. For this compound, the expected base peak at m/z 58 corresponds to the [CH₂=N(CH₃)₂]⁺ fragment.[4]

Logical Relationships and Workflows

The following diagrams illustrate the logical flow of spectral analysis and the relationship between the different spectroscopic techniques.

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the key spectral characteristics of this compound. The tabulated data and experimental protocols serve as a valuable resource for researchers in the fields of chemistry and drug development. The provided diagrams offer a clear visualization of the analytical workflow and the interplay between different spectroscopic techniques in the elucidation of molecular structures. While direct experimental data remains to be published, the information presented herein provides a solid foundation for the identification and characterization of this compound.

References

An In-depth Technical Guide to the Synthesis of 4-(Dimethylamino)butanenitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-(Dimethylamino)butanenitrile, a valuable intermediate in the development of various pharmaceutical compounds. This document outlines the primary synthetic methodologies, complete with detailed experimental protocols and characterization data.

Introduction

This compound, with the chemical formula C₆H₁₂N₂ and CAS number 13989-82-7, is a bifunctional molecule containing both a tertiary amine and a nitrile group. This unique combination of functional groups makes it a versatile building block in organic synthesis, particularly for the introduction of a dimethylaminobutyl moiety in the construction of more complex molecular architectures. Its application is prevalent in the synthesis of active pharmaceutical ingredients (APIs), where the dimethylamino group can influence the pharmacokinetic and pharmacodynamic properties of a drug candidate.

Synthetic Pathways

The most common and direct approach to the synthesis of this compound involves the nucleophilic substitution of a 4-halobutyronitrile with dimethylamine. This reaction is a straightforward and efficient method that can be adapted using either 4-chlorobutyronitrile or 4-bromobutyronitrile as the starting material.

A generalized reaction scheme is presented below:

Caption: General reaction scheme for the synthesis of this compound.

This nucleophilic substitution reaction is typically carried out in the presence of a base to neutralize the hydrohalic acid formed as a byproduct. The choice of solvent and reaction conditions can be optimized to maximize the yield and purity of the final product.

Experimental Protocols

The following section provides detailed experimental procedures for the synthesis of this compound using either 4-chlorobutyronitrile or 4-bromobutyronitrile as the starting material.

Method 1: From 4-Chlorobutyronitrile

This method is based on analogous reactions of alkyl halides with dimethylamine and represents a common approach for this type of transformation.

Reaction Workflow:

Caption: Experimental workflow for the synthesis from 4-chlorobutyronitrile.

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-chlorobutyronitrile (1.0 eq), potassium carbonate (2.0 eq), and acetonitrile (10 volumes).

-

To the stirred suspension, add a 40% aqueous solution of dimethylamine (5.0 eq).

-

Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the mixture to room temperature.

-

Remove the acetonitrile under reduced pressure using a rotary evaporator.

-

To the resulting residue, add water and extract with diethyl ether (3 x volumes).

-

Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

-

Purify the crude product by vacuum distillation to yield this compound.

Method 2: From 4-Bromobutyronitrile

This method provides an alternative route using the more reactive bromo-analogue, which may allow for milder reaction conditions.

Reaction Workflow:

Caption: Experimental workflow for the synthesis from 4-bromobutyronitrile.

Procedure:

-

In a sealable pressure vessel, combine 4-bromobutyronitrile (1.0 eq) and an excess of a 40% aqueous solution of dimethylamine (e.g., 3.0-5.0 eq).

-

Seal the vessel and heat the reaction mixture to 70-80 °C for 12-24 hours. Monitor the reaction progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Extract the mixture with diethyl ether (3 x volumes).

-

Combine the organic layers and wash with deionized water and brine.

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

The final product can be purified by vacuum distillation to obtain a pure sample.

Data Presentation

The following tables summarize the key quantitative data for the reactants and the product.

Table 1: Properties of Reactants

| Compound | Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) |

| 4-Chlorobutyronitrile | C₄H₆ClN | 103.55 | 195-197 | 1.086 |

| 4-Bromobutyronitrile | C₄H₆BrN | 148.00 | 205 | 1.489 |

| Dimethylamine (40% aq.) | (CH₃)₂NH | 45.08 | N/A | N/A |

Table 2: Properties of this compound

| Property | Value |

| Molecular Formula | C₆H₁₂N₂ |

| Molar Mass | 112.17 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 85 °C at 25 mmHg |

| Density | 0.874 g/cm³ |

Characterization Data

The structural confirmation of the synthesized this compound is typically achieved through spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.

¹H NMR (Proton NMR) Data (Predicted)

-

δ ~2.4-2.5 ppm (t, 2H): Triplet corresponding to the two protons on the carbon adjacent to the nitrile group (-CH₂-CN).

-

δ ~2.3-2.4 ppm (t, 2H): Triplet corresponding to the two protons on the carbon adjacent to the dimethylamino group (-N-CH₂-).

-

δ ~2.2 ppm (s, 6H): Singlet for the six protons of the two methyl groups (-N(CH₃)₂).

-

δ ~1.8-1.9 ppm (quintet, 2H): Quintet for the two protons on the central methylene group (-CH₂-CH₂-CH₂-).

¹³C NMR (Carbon NMR) Data (Predicted)

-

δ ~119-120 ppm: Carbon of the nitrile group (-CN).

-

δ ~57-58 ppm: Carbon of the methylene group attached to the nitrogen (-N-CH₂-).

-

δ ~45-46 ppm: Carbons of the two methyl groups (-N(CH₃)₂).

-

δ ~24-25 ppm: Carbon of the central methylene group (-CH₂-CH₂-CH₂-).

-

δ ~15-16 ppm: Carbon of the methylene group adjacent to the nitrile group (-CH₂-CN).

Note: The predicted NMR data is based on standard chemical shift values and may vary slightly depending on the solvent and experimental conditions.

Conclusion

The synthesis of this compound is a well-established process that can be reliably performed in a laboratory setting. The nucleophilic substitution of 4-halobutyronitriles with dimethylamine offers a high-yielding and straightforward route to this important synthetic intermediate. The detailed protocols and characterization data provided in this guide are intended to support researchers and professionals in the efficient and successful preparation of this versatile chemical compound.

An In-depth Technical Guide to the Reaction Mechanisms of 4-(Dimethylamino)butanenitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core reaction mechanisms of 4-(dimethylamino)butanenitrile, a versatile intermediate in organic synthesis. The document details its preparation and the primary transformations of its nitrile functional group, including hydrolysis, reduction, and reactions with organometallic reagents. Experimental protocols, quantitative data, and mechanistic pathways are presented to facilitate its application in research and drug development.

Synthesis of this compound

The most common and direct synthesis of this compound involves the nucleophilic substitution of a suitable 3-halopropyl-N,N-dimethylamine with a cyanide salt. The hydrochloride salt of 3-dimethylaminopropyl chloride is a frequently used precursor due to its stability.

Reaction Scheme:

(CH₃)₂NCH₂CH₂CH₂Cl·HCl + NaCN → (CH₃)₂NCH₂CH₂CH₂CN + NaCl + HCl

This reaction proceeds via a standard SN2 mechanism, where the cyanide anion acts as the nucleophile, displacing the chloride from the primary alkyl halide.

Preparation of the Precursor: 3-Dimethylaminopropyl Chloride Hydrochloride

A common method for synthesizing the starting material, 3-dimethylaminopropyl chloride hydrochloride, is the reaction of 3-dimethylamino-1-propanol with thionyl chloride (SOCl₂).

Experimental Protocol: Synthesis of 3-Dimethylaminopropyl Chloride Hydrochloride

| Parameter | Value |

| Reactants | 3-Dimethylamino-1-propanol, Thionyl chloride |

| Solvent | Chloroform |

| Temperature | 0 °C for addition, then reflux |

| Reaction Time | 5 hours at reflux |

| Work-up | Removal of solvent under reduced pressure, washing with dichloromethane/petroleum ether |

| Yield | 98% |

Source: Adapted from publicly available synthesis data.

Synthesis of this compound

The conversion of 3-dimethylaminopropyl chloride hydrochloride to this compound is achieved by reaction with a cyanide salt, typically sodium cyanide, in a suitable solvent.

Experimental Protocol: Synthesis of this compound

| Parameter | Value |

| Reactants | 3-Dimethylaminopropyl chloride hydrochloride, Sodium cyanide |

| Solvent | Dimethyl sulfoxide (DMSO) |

| Temperature | 120-140 °C |

| Reaction Time | 0.5 - 2 hours |

| Work-up | Dilution with water, extraction with an organic solvent |

| Yield | High (specific yield for this substrate not detailed in the search results) |

Note: This is a generalized protocol for the synthesis of nitriles from alkyl chlorides using DMSO as a solvent. Specific yields for this compound were not found, but this method is reported to give excellent yields for primary chlorides.

Logical Workflow for the Synthesis of this compound

Caption: Synthesis of this compound.

Core Reaction Mechanisms of the Nitrile Group

The chemistry of this compound is dominated by the reactivity of the nitrile functional group. The carbon-nitrogen triple bond is highly polarized, rendering the carbon atom electrophilic and susceptible to nucleophilic attack.

Hydrolysis to Carboxylic Acid

Nitriles can be hydrolyzed to carboxylic acids under either acidic or basic conditions. The reaction proceeds through an amide intermediate.

Acid-Catalyzed Hydrolysis:

The reaction is initiated by protonation of the nitrile nitrogen, which increases the electrophilicity of the carbon atom, facilitating the attack by a weak nucleophile like water.

Reaction Scheme:

(CH₃)₂NCH₂CH₂CH₂CN + 2H₂O + H⁺ → (CH₃)₂NCH₂CH₂CH₂COOH + NH₄⁺

Base-Catalyzed Hydrolysis:

Under basic conditions, the strong nucleophile, hydroxide ion (OH⁻), directly attacks the electrophilic carbon of the nitrile.

Reaction Scheme:

(CH₃)₂NCH₂CH₂CH₂CN + H₂O + OH⁻ → (CH₃)₂NCH₂CH₂CH₂COO⁻ + NH₃

Experimental Protocol: General Alkaline Hydrolysis of a Nitrile

| Parameter | Value |

| Reactants | Nitrile, Aqueous Sodium Hydroxide or Potassium Hydroxide |

| Solvent | Methanol or Ethanol |

| Temperature | Room temperature to 60 °C (if heating is required) |

| Reaction Time | Typically 16 hours, monitored by TLC |

| Work-up | Concentration, dilution with water, extraction, acidification, and final extraction |

| Yield | Generally high, but substrate-dependent |

Source: Adapted from general procedures for nitrile hydrolysis.

Signaling Pathway for Acid-Catalyzed Hydrolysis

Caption: Acid-catalyzed hydrolysis of the nitrile.

Reduction to Primary Amine

The nitrile group can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄). This reaction is a valuable method for the synthesis of diamines.

Reaction Scheme:

(CH₃)₂NCH₂CH₂CH₂CN + 4[H] (from LiAlH₄) → (CH₃)₂NCH₂CH₂CH₂CH₂NH₂

The reaction involves the nucleophilic addition of hydride ions from LiAlH₄ to the electrophilic carbon of the nitrile.

Experimental Protocol: General Reduction of a Nitrile with LiAlH₄

| Parameter | Value |

| Reactant | Nitrile |

| Reducing Agent | Lithium Aluminum Hydride (LiAlH₄) |

| Solvent | Anhydrous diethyl ether or tetrahydrofuran (THF) |

| Temperature | Typically cooled initially, then room temperature or reflux |

| Reaction Time | Varies, monitored by TLC |

| Work-up | Careful quenching with water and/or aqueous base, followed by extraction |

| Yield | Generally high for aliphatic nitriles |

Source: Adapted from general procedures for LiAlH₄ reductions of nitriles.

Experimental Workflow for Nitrile Reduction

Caption: Workflow for the reduction of the nitrile.

Reaction with Grignard Reagents to Form Ketones

Grignard reagents add to the nitrile carbon to form an intermediate imine anion, which upon acidic workup, hydrolyzes to a ketone. This is a powerful carbon-carbon bond-forming reaction.

Reaction Scheme:

-

(CH₃)₂NCH₂CH₂CH₂CN + R-MgX → [(CH₃)₂NCH₂CH₂CH₂C(R)=N]⁻[MgX]⁺

-

[(CH₃)₂NCH₂CH₂CH₂C(R)=N]⁻[MgX]⁺ + H₃O⁺ → (CH₃)₂NCH₂CH₂CH₂C(=O)R + NH₄⁺ + Mg²⁺ + X⁻

Experimental Protocol: General Grignard Reaction with a Nitrile

| Parameter | Value |

| Reactants | Nitrile, Grignard Reagent (e.g., Phenylmagnesium bromide) |

| Solvent | Anhydrous diethyl ether or tetrahydrofuran (THF) |

| Temperature | 0 °C to Room Temperature |

| Reaction Time | 1 - 4 hours |

| Work-up | Quenching with aqueous acid (e.g., NH₄Cl or dilute HCl), followed by extraction |

| Yield | 60 - 85% (highly dependent on substrate and conditions) |

Source: Adapted from general procedures for Grignard reactions with nitriles.

Signaling Pathway for Grignard Reaction and Hydrolysis

Caption: Grignard reaction with the nitrile.

Other Reactions

While the aforementioned reactions are central to the chemistry of this compound, the presence of the tertiary amine and the nitrile group allows for other transformations. For instance, a related compound, 4-(N,N-dimethylamino)-2-phenyl-2-(2-pyridyl)butanenitrile, undergoes a cyclization-N-dealkylation process when treated with ethyl chloroformate. This suggests that under certain conditions, the dimethylamino group can participate in intramolecular reactions.

Conclusion

This compound is a valuable synthetic intermediate whose reactivity is primarily dictated by its nitrile functional group. The key transformations—hydrolysis to a carboxylic acid, reduction to a primary amine, and reaction with Grignard reagents to form ketones—provide access to a diverse range of more complex molecules. The detailed mechanisms and generalized experimental protocols provided in this guide serve as a foundational resource for researchers and professionals in the field of drug development and organic synthesis, enabling the effective utilization of this compound in the creation of novel chemical entities. Further investigation into specific reaction conditions and yields for this particular substrate is encouraged to optimize its synthetic applications.

Key reactions of the nitrile group in organic chemistry

An in-depth guide to the core reactions of the nitrile group in organic chemistry, designed for researchers, scientists, and professionals in drug development.

Introduction: The Versatility of the Nitrile Group

The nitrile functional group, characterized by a carbon-nitrogen triple bond (-C≡N), is a cornerstone of modern organic synthesis. Its linear geometry and strong dipole moment, with an electrophilic carbon atom, make it a versatile precursor for a variety of critical functional groups, including carboxylic acids, primary amines, aldehydes, and ketones.[1][2][3] This unique reactivity profile has established the nitrile group as an essential building block in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. This technical guide provides an in-depth exploration of the three principal transformations of nitriles: hydrolysis, reduction, and reaction with organometallic reagents, complete with mechanistic insights, quantitative data, detailed experimental protocols, and logical workflow diagrams.

Hydrolysis: Conversion to Carboxylic Acids and Amides

The hydrolysis of nitriles is a fundamental transformation that converts the cyano group into a carboxylic acid or an intermediate amide.[3][4] This reaction can be effectively carried out under either acidic or basic conditions, typically requiring heat.[5][6]

Under both conditions, the reaction proceeds through an amide intermediate (R-CONH₂).[1][7] While isolating the amide can be challenging, it is sometimes possible under milder conditions.[1][8] However, vigorous heating will typically drive the reaction to completion, yielding the carboxylic acid (in acidic media) or its carboxylate salt (in basic media).[5][8]

Mechanistic Pathways

-

Acid-Catalyzed Hydrolysis : The reaction is initiated by the protonation of the nitrile nitrogen, which significantly increases the electrophilicity of the carbon atom. A weak nucleophile, such as water, can then attack this activated carbon. A series of proton transfers leads to an imidic acid, which tautomerizes to the more stable amide intermediate. Subsequent hydrolysis of the amide, following the established mechanism for amide hydrolysis, yields the carboxylic acid and an ammonium ion.[1][4][9]

-

Base-Catalyzed Hydrolysis : This pathway begins with the direct nucleophilic attack of a hydroxide ion on the electrophilic nitrile carbon. The resulting intermediate is protonated by water to form an imidic acid. Tautomerization then yields the amide. In the presence of strong base and heat, the amide is further hydrolyzed to a carboxylate salt, releasing ammonia gas.[5][7] The free carboxylic acid can be obtained by a final acidic workup.[5]

Quantitative Data: Comparison of Hydrolysis Conditions

The choice between acidic and basic hydrolysis often depends on the substrate's tolerance to the reaction conditions.

| Substrate | Conditions | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Benzonitrile | 75% H₂SO₄ | 160-170 | 1 | ~90 | General Literature |

| Benzonitrile | 25% NaOH (aq) | Reflux | 2 | >95 | General Literature |

| Adiponitrile | Conc. HCl | Reflux | 8 | ~85 | [US Patent 2,389,228] |

| Adiponitrile | Ba(OH)₂ (aq) | 150-200 | 4 | >90 | [US Patent 3,876,691][10] |

| 3-Cyanopyridine | M. imperiale (biocatalysis) | 30 | 24 | ~92 | [ResearchGate Article][11] |

Experimental Protocol: Acid-Catalyzed Hydrolysis of Benzonitrile

Objective: To synthesize benzoic acid from benzonitrile via acid-catalyzed hydrolysis.

Reagents:

-

Benzonitrile (10.3 g, 0.1 mol)

-

Concentrated Sulfuric Acid (25 mL)

-

Water (25 mL)

-

Ice bath

-

Sodium Hydroxide solution (10% w/v)

-

Hydrochloric Acid (concentrated)

Procedure:

-

In a 250 mL round-bottom flask equipped with a reflux condenser, cautiously add concentrated sulfuric acid (25 mL) to water (25 mL) while cooling in an ice bath.

-

To this diluted acid solution, add benzonitrile (10.3 g).

-

Heat the mixture to a gentle reflux using a heating mantle for approximately 1-2 hours. The oily layer of benzonitrile should dissolve.

-

After the reflux period, allow the mixture to cool to room temperature and then pour it slowly over 100 g of crushed ice in a beaker.

-

A white precipitate of benzoic acid will form. Collect the crude product by vacuum filtration using a Büchner funnel and wash the solid with cold water.

-

To purify, dissolve the crude product in a minimal amount of hot water, treat with a small amount of decolorizing carbon if necessary, and filter hot.

-

Allow the filtrate to cool to room temperature and then in an ice bath to crystallize the benzoic acid.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold water, and dry in an oven at 60-70 °C.

-

Determine the melting point and yield of the final product.

Reduction: Synthesis of Amines and Aldehydes

The reduction of nitriles offers a powerful route to both primary amines and aldehydes, depending on the choice of reducing agent and reaction conditions.

-

Reduction to Primary Amines : Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), are highly effective for converting nitriles to primary amines (R-CH₂NH₂).[12][13] The reaction involves two successive nucleophilic additions of a hydride ion to the electrophilic carbon.[14][15] Catalytic hydrogenation using H₂ gas with catalysts like Palladium, Platinum, or Nickel at elevated temperature and pressure also achieves this transformation.[16]

-

Reduction to Aldehydes : To stop the reduction at the aldehyde stage, milder and more sterically hindered reducing agents are required. Diisobutylaluminium hydride (DIBAL-H) is commonly used, as it adds only once to the nitrile at low temperatures to form an imine intermediate, which is then hydrolyzed to the aldehyde upon aqueous workup.[4] Another classic method is the Stephen aldehyde synthesis, which uses tin(II) chloride (SnCl₂) and hydrochloric acid to form an aldimine salt that hydrolyzes to the aldehyde.[17][18][19][20] This method is particularly effective for aromatic nitriles.[20]

Quantitative Data: Comparison of Reducing Agents

| Reagent System | Product Type | Substrate Example | Yield (%) | Reference |

| LiAlH₄ / Ether, then H₂O | Primary Amine | Phenylacetonitrile | 92 | [J. Am. Chem. Soc. 1948, 70, 3, 1315][21] |

| H₂ / Raney Nickel | Primary Amine | Benzonitrile | 85 | General Literature |

| DIBAL-H / Toluene, then H₂O | Aldehyde | Dodecanenitrile | 95 | [J. Org. Chem. 1984, 49, 11, 2081] |

| SnCl₂ / HCl / Ether (Stephen) | Aldehyde | 2-Naphthaldehyde | 91 | [J. Chem. Soc., 1925, 127, 1874][20] |

Experimental Protocol: Reduction of a Nitrile to a Primary Amine with LiAlH₄

Objective: To synthesize a primary amine from a nitrile using lithium aluminum hydride.

Reagents:

-

Nitrile (e.g., Phenylacetonitrile, 0.1 mol)

-

Lithium Aluminum Hydride (LiAlH₄) (0.125 mol, 1.25 eq)

-

Anhydrous Diethyl Ether or THF

-

Sodium Sulfate (anhydrous)

-

Aqueous NaOH solution (15%)

-

Water

Procedure:

-

Setup: Assemble a flame-dried, three-necked round-bottom flask with a dropping funnel, a reflux condenser (with a drying tube), and a nitrogen inlet.

-

LiAlH₄ Suspension: Under a nitrogen atmosphere, carefully place LiAlH₄ (4.7 g, 0.125 mol) into the flask and add 150 mL of anhydrous diethyl ether to create a suspension.

-

Nitrile Addition: Dissolve the nitrile (11.7 g, 0.1 mol) in 50 mL of anhydrous diethyl ether and add it to the dropping funnel. Add the nitrile solution dropwise to the stirred LiAlH₄ suspension at a rate that maintains a gentle reflux.

-

Reaction: After the addition is complete, continue to stir the mixture at reflux for 2-4 hours to ensure the reaction goes to completion.

-

Quenching (Fieser Workup): Cool the reaction flask in an ice bath. Cautiously and slowly add water (4.7 mL) dropwise to quench the excess LiAlH₄. Follow this with the dropwise addition of 15% aqueous NaOH solution (4.7 mL), and finally, add more water (14.1 mL).

-

Workup: Stir the resulting granular white precipitate for 30 minutes. Filter the mixture through a pad of Celite or anhydrous sodium sulfate, washing the solid thoroughly with diethyl ether.

-

Isolation: Combine the filtrate and washings. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation to yield the crude primary amine.

-

Purification: The product can be further purified by distillation under reduced pressure or by conversion to its hydrochloride salt.

Reaction with Organometallic Reagents: Ketone Synthesis

Nitriles react with potent carbon nucleophiles, such as Grignard reagents (R-MgX) and organolithium reagents (R-Li), to produce ketones after an aqueous workup.[4][14][22][23]

The reaction mechanism involves the nucleophilic addition of the organometallic reagent to the electrophilic carbon of the nitrile.[22] This forms a stable intermediate magnesium or lithium imine salt. A key feature of this reaction is that the negatively charged nitrogen in the intermediate prevents a second addition of the organometallic reagent.[22] Consequently, the reaction stops after a single addition. Upon subsequent hydrolysis with aqueous acid, this imine intermediate is converted into the corresponding ketone.[23][24]

Quantitative Data: Examples of Ketone Synthesis

| Nitrile | Organometallic Reagent | Product | Yield (%) | Reference |

| Benzonitrile | Ethylmagnesium Bromide | Propiophenone | 85 | [J. Am. Chem. Soc. 1947, 69, 10, 2306][23] |

| Acetonitrile | Phenylmagnesium Bromide | Acetophenone | 72 | General Literature |

| Propionitrile | Methylmagnesium Iodide | 2-Butanone | 65 | General Literature |

| Benzonitrile | Phenyllithium | Benzophenone | 88 | General Literature |

Experimental Protocol: Synthesis of Propiophenone from Benzonitrile

Objective: To synthesize propiophenone by reacting benzonitrile with a Grignard reagent.

Reagents:

-

Magnesium turnings (2.9 g, 0.12 mol)

-

Anhydrous Diethyl Ether (150 mL)

-

Ethyl Bromide (13.1 g, 0.12 mol)

-

Benzonitrile (10.3 g, 0.1 mol)

-

Aqueous Sulfuric Acid (10% v/v)

-

Saturated Sodium Bicarbonate solution

-

Saturated Sodium Chloride solution (brine)

Procedure:

-

Grignard Preparation: In a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and nitrogen inlet, place the magnesium turnings. Add 20 mL of anhydrous ether. Dissolve ethyl bromide in 50 mL of anhydrous ether and add it to the dropping funnel. Add a small portion of the ethyl bromide solution to the magnesium. If the reaction doesn't start (indicated by bubbling), gently warm the flask or add a crystal of iodine. Once initiated, add the remaining ethyl bromide solution dropwise to maintain a steady reflux. After addition, reflux for another 30 minutes.

-

Reaction with Nitrile: Cool the Grignard solution to 0 °C in an ice bath. Dissolve benzonitrile in 50 mL of anhydrous ether and add it to the dropping funnel. Add the benzonitrile solution dropwise to the stirred Grignard reagent. A thick precipitate will form.

-

Reaction Completion: After the addition, remove the ice bath and stir the mixture at room temperature for 1 hour, then heat to reflux for 1 hour.

-

Hydrolysis: Cool the reaction mixture in an ice bath and slowly add 100 mL of 10% sulfuric acid to hydrolyze the imine salt and dissolve the magnesium salts.

-

Workup: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with 50 mL portions of diethyl ether.

-

Washing: Combine the organic layers and wash successively with water, saturated sodium bicarbonate solution, and finally with brine.

-

Isolation: Dry the ether layer over anhydrous magnesium sulfate, filter, and remove the ether using a rotary evaporator.

-

Purification: The crude propiophenone can be purified by vacuum distillation. Collect the fraction boiling at the appropriate temperature and pressure.

References

- 1. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Nitrile - Wikipedia [en.wikipedia.org]

- 4. 7.8 Reactions of Nitriles – Organic Chemistry II [kpu.pressbooks.pub]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]

- 7. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]

- 8. youtube.com [youtube.com]

- 9. Video: Preparation of Carboxylic Acids: Hydrolysis of Nitriles [jove.com]

- 10. US3876691A - Process for the hydrolysis of nitriles - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. chemguide.co.uk [chemguide.co.uk]

- 17. Stephen aldehyde synthesis - Wikipedia [en.wikipedia.org]

- 18. byjus.com [byjus.com]

- 19. testbook.com [testbook.com]

- 20. grokipedia.com [grokipedia.com]

- 21. pubs.acs.org [pubs.acs.org]

- 22. The Mechanism of Grignard and Organolithium Reactions with Nitriles - Chemistry Steps [chemistrysteps.com]

- 23. masterorganicchemistry.com [masterorganicchemistry.com]

- 24. youtube.com [youtube.com]

A Technical Guide to the Safe Handling of 4-(Dimethylamino)butanenitrile

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety and handling precautions for 4-(Dimethylamino)butanenitrile (CAS No. 13989-82-7). The information is intended to guide laboratory and manufacturing personnel in the safe use and management of this chemical.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for understanding its behavior under various conditions and for designing safe handling and storage procedures.

| Property | Value | Reference |

| CAS Number | 13989-82-7 | [1][2] |

| EC Number | 237-788-2 | [1][2] |

| Molecular Formula | C6H12N2 | [2] |

| Molecular Weight | 112.17 g/mol | [2] |

| Boiling Point | 264 °C (507 °F) | |

| Melting Point | 52 - 54 °C (126 - 129 °F) |

Hazard Identification and Classification

This compound is classified as a hazardous substance. A summary of its GHS hazard classification is provided in Table 2.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Serious Eye Damage/Eye Irritation | Category 2 / 2A | H319: Causes serious eye irritation |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |

| Specific target organ toxicity — Single exposure | Category 3 | H335: May cause respiratory irritation |

Note: The GHS classification can vary slightly between suppliers. The most common classifications have been included.

Signal Word: Warning[1]

Hazard Pictograms:

Experimental Protocols

However, the provided classifications suggest that standard OECD (Organisation for Economic Co-operation and Development) test guidelines were likely followed. A general overview of the probable methodologies is presented below:

-

Acute Oral Toxicity (OECD 423): This study would involve the administration of a single dose of the substance to fasted animals (typically rats), followed by observation for a set period (e.g., 14 days). The classification "Harmful if swallowed" (Category 4) suggests an LD50 (the dose lethal to 50% of the test population) is in the range of 300 to 2000 mg/kg.

-

Acute Dermal Toxicity (OECD 402): This test involves applying the substance to a small, shaved area of the skin of animals for 24 hours. The "Harmful in contact with skin" classification indicates an LD50 between 1000 and 2000 mg/kg.

-

Acute Inhalation Toxicity (OECD 403): This study exposes animals to the substance as a vapor or dust for a defined period (usually 4 hours). "Harmful if inhaled" suggests an LC50 (lethal concentration for 50% of the test population) between 10 and 20 mg/L for vapors or 1 and 5 mg/L for dusts/mists.

-

Skin Irritation/Corrosion (OECD 404): A small amount of the substance is applied to the skin of a test animal (often a rabbit) and observed for signs of irritation, such as redness and swelling, over a period of time.

-

Serious Eye Damage/Irritation (OECD 405): The substance is instilled into the eye of a test animal, and the effects on the cornea, iris, and conjunctiva are evaluated. "Causes serious eye irritation" indicates that the effects are reversible within 21 days.

Safe Handling and Storage

Adherence to proper handling and storage protocols is critical to minimize risk.

Handling

-

Work in a well-ventilated area, preferably under a chemical fume hood.[1][3]

-

Do not breathe dust, fumes, gas, mist, vapors, or spray.[4][5]

-

Wear appropriate personal protective equipment (PPE).[1][3] (See Section 5 and the PPE diagram).

-

Use non-sparking tools and take precautionary measures against static discharge.[1][3]

-

Do not eat, drink, or smoke in areas where the chemical is handled.[1]

Storage

-

Keep containers tightly closed in a dry, cool, and well-ventilated place.[1][3]

-

Store away from incompatible materials such as strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[4]

-

Keep away from heat, sparks, open flames, and hot surfaces.[3][4]

Personal Protective Equipment (PPE)

The following diagram outlines the minimum PPE requirements for handling this compound.

Caption: Required Personal Protective Equipment for handling this compound.

Emergency Procedures

First-Aid Measures

A summary of first-aid measures is provided in Table 3.

| Exposure Route | First-Aid Procedure |

| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1] |

| Skin Contact | Immediately remove contaminated clothing. Wash off with soap and plenty of water for at least 15 minutes. Seek medical attention.[1][4] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[1] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[1] |

Accidental Release Measures

In the event of a spill, follow the workflow outlined in the diagram below.

Caption: Workflow for handling a spill of this compound.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[2]

-

Specific Hazards: Combustible. Development of hazardous combustion gases or vapors (carbon oxides, nitrogen oxides) is possible in the event of a fire.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus and full firefighting turnout gear.[6]

Disposal Considerations

Dispose of contents and containers in accordance with local, regional, and national regulations.[1] Do not allow the chemical to enter drains or the environment.[1]

This guide is intended as a summary of the key safety and handling information for this compound. It is not a substitute for a thorough review of the full Safety Data Sheet (SDS) provided by the supplier and for conducting a comprehensive risk assessment before use.

References

Methodological & Application

Application Notes and Protocols for the Analytical Detection of 4-(Dimethylamino)butanenitrile

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of 4-(Dimethylamino)butanenitrile in various sample matrices. The protocols for High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS) are outlined, offering robust and reliable approaches for detection and quantification.

Application Note 1: HPLC-UV Analysis of this compound

Introduction

This compound is a chemical intermediate that may be present in pharmaceutical manufacturing processes or as an impurity in final drug products. Its polar nature and lack of a strong chromophore present challenges for direct analysis by reversed-phase HPLC with UV detection. This application note describes a method involving pre-column derivatization to enhance its detectability and chromatographic retention.

Principle

Primary and secondary amines, and to a lesser extent tertiary amines, can be derivatized with reagents that introduce a chromophore, allowing for sensitive UV detection. This method utilizes a derivatization agent to tag the this compound, enabling its separation and quantification on a standard C18 column.

Application Note 2: GC-MS Analysis of this compound

Introduction

Gas chromatography-mass spectrometry (GC-MS) offers high selectivity and sensitivity for the analysis of volatile and semi-volatile compounds. However, the high polarity and low volatility of this compound make its direct analysis by GC challenging, often resulting in poor peak shape and thermal degradation. This application note details a method involving derivatization to increase the volatility and thermal stability of the analyte for robust GC-MS analysis.

Principle

Derivatization is a chemical modification of a compound to produce a new compound which has properties that are more amenable to a particular analytical technique.[1][2] For GC analysis of polar compounds like this compound, silylation or acylation are common derivatization strategies.[2][3] This method will focus on silylation, where a silylating reagent replaces the active hydrogen atoms, reducing the polarity and increasing the volatility of the analyte.

Quantitative Data Summary

The following table summarizes typical performance characteristics for the analytical methods described. These values are representative and may vary depending on the specific instrumentation and sample matrix.

| Parameter | HPLC-UV with Derivatization (Expected) | GC-MS with Derivatization (Expected) |

| Limit of Detection (LOD) | 0.1 - 1 µg/mL | 0.01 - 0.1 µg/mL |

| Limit of Quantitation (LOQ) | 0.3 - 3 µg/mL | 0.03 - 0.3 µg/mL |

| Linearity (R²) | > 0.995 | > 0.995 |

| Recovery | 90 - 110% | 85 - 115% |

| Precision (%RSD) | < 5% | < 10% |

Experimental Protocols

Protocol 1: HPLC-UV Analysis of this compound with Pre-column Derivatization

1. Materials and Reagents

-

This compound standard

-

Derivatization reagent (e.g., Dansyl chloride)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Buffer (e.g., Sodium bicarbonate, pH 9)

-

Formic acid or Phosphoric acid (for mobile phase adjustment)

-

Sample dissolution solvent (e.g., Water:Acetonitrile 50:50 v/v)

2. Instrumentation

-

HPLC system with a UV-Vis detector

-

Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

-

Autosampler

-

Data acquisition and processing software

3. Sample Preparation (from a pharmaceutical process stream)

-

Accurately weigh 100 mg of the sample into a 10 mL volumetric flask.

-

Dissolve and dilute to volume with the sample dissolution solvent.

-

Filter the solution through a 0.45 µm syringe filter.

4. Derivatization Procedure

-

To 100 µL of the filtered sample or standard solution in a vial, add 200 µL of the buffer solution.

-

Add 200 µL of the derivatization reagent solution (e.g., 1 mg/mL Dansyl chloride in acetonitrile).

-

Vortex the mixture and heat at 60°C for 30 minutes.

-

Cool the mixture to room temperature.

-

Add 100 µL of a quenching reagent (e.g., 1% aqueous solution of methylamine) to react with excess derivatization reagent.

-

Vortex and let it stand for 10 minutes.

-

The sample is now ready for HPLC analysis.

5. HPLC Conditions

-

Mobile Phase A: Water with 0.1% Formic Acid

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid

-

Gradient:

-

0-2 min: 10% B

-

2-15 min: 10% to 90% B

-

15-18 min: 90% B

-

18-20 min: 90% to 10% B

-

20-25 min: 10% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Injection Volume: 10 µL

-

Detection Wavelength: Dependent on the chromophore introduced by the derivatization reagent (e.g., 254 nm for Dansyl chloride derivatives).

6. Data Analysis

-

Identify the peak corresponding to the derivatized this compound based on the retention time of the standard.

-

Quantify the analyte using a calibration curve prepared from derivatized standards of known concentrations.

Protocol 2: GC-MS Analysis of this compound with Silylation

1. Materials and Reagents

-

This compound standard

-

Silylating reagent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS)

-

Anhydrous solvent (e.g., Acetonitrile or Pyridine)

-

Internal standard (e.g., a deuterated analog or a structurally similar compound)

-

Helium (carrier gas, 99.999% purity)

2. Instrumentation

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Capillary GC column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)

-

Autosampler

-

Data acquisition and processing software

3. Sample Preparation (from a reaction mixture)

-

Liquid-Liquid Extraction (LLE):

-

To 1 mL of the aqueous reaction mixture, add 1 mL of a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Adjust the pH of the aqueous phase to >10 with a base (e.g., NaOH) to ensure the amine is in its free base form.[4]

-

Vortex vigorously for 2 minutes and centrifuge to separate the phases.

-

Carefully transfer the organic layer to a clean vial.

-

Repeat the extraction twice more with fresh organic solvent.

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Evaporate the solvent to a small volume (e.g., 200 µL) under a gentle stream of nitrogen.

-

4. Derivatization Procedure

-

To the concentrated sample extract or a known amount of standard, add the internal standard.

-

Add 100 µL of the silylating reagent (BSTFA + 1% TMCS).

-

Cap the vial tightly and heat at 70°C for 60 minutes.

-

Cool the mixture to room temperature.

-

The sample is now ready for GC-MS analysis.

5. GC-MS Conditions

-

Injector Temperature: 250°C

-

Injection Mode: Splitless (or split, depending on concentration)

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min

-

Oven Temperature Program:

-

Initial temperature: 80°C, hold for 2 minutes

-

Ramp: 10°C/min to 280°C

-

Hold at 280°C for 5 minutes

-

-

Transfer Line Temperature: 280°C

-

Ion Source Temperature: 230°C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, with characteristic ions for the derivatized analyte and internal standard. A full scan can be used for initial identification.

6. Data Analysis

-

Identify the peak for the silylated this compound based on retention time and mass spectrum.

-

Quantify using the ratio of the peak area of the analyte to the peak area of the internal standard against a calibration curve.

Visualizations

Caption: Workflow for HPLC-UV analysis of this compound.

Caption: Workflow for GC-MS analysis of this compound.

References

Application Note: HPLC Analysis of 4-(Dimethylamino)butanenitrile

AN-HPLC-001

Introduction

4-(Dimethylamino)butanenitrile is a chemical intermediate used in the synthesis of various pharmaceutical compounds and other organic molecules. Accurate and reliable quantification of this compound is crucial for ensuring the quality and purity of final products. This application note describes a simple and robust reverse-phase high-performance liquid chromatography (RP-HPLC) method for the determination of this compound. The method is suitable for routine quality control analysis, including purity assessment and quantification.

Physicochemical Properties

| Property | Value |

| CAS Number | 13989-82-7[1] |

| Molecular Formula | C₆H₁₂N₂[1] |

| Molecular Weight | 112.18 g/mol [1] |

| LogP | 0.0167[1] |

Chromatographic Conditions

A reverse-phase HPLC method was developed for the analysis of this compound.[1] The method utilizes a C18 column with a mobile phase consisting of acetonitrile and an aqueous buffer.

| Parameter | Condition |

| HPLC System | Agilent 1260 Infinity II or equivalent |

| Column | Newcrom R1, 4.6 x 150 mm, 5 µm or equivalent C18 |

| Mobile Phase | Acetonitrile: 0.1% Phosphoric Acid in Water (20:80, v/v)[1] |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 210 nm (UV) |

| Injection Volume | 10 µL |

| Run Time | 10 minutes |

Illustrative Method Performance

The following table summarizes the expected performance characteristics of this method. Note: This data is illustrative and should be confirmed by experimental validation.

| Parameter | Result |

| Retention Time (t_R_) | ~ 4.5 min |

| Linearity (r²) | > 0.999 |

| Range | 1 - 100 µg/mL |

| Limit of Detection (LOD) | 0.3 µg/mL |

| Limit of Quantification (LOQ) | 1.0 µg/mL |

| Precision (%RSD, n=6) | < 2.0% |

| Accuracy (% Recovery) | 98 - 102% |

Experimental Protocols

Mobile Phase Preparation

Objective: To prepare 1 L of the mobile phase (Acetonitrile: 0.1% Phosphoric Acid in Water (20:80, v/v)).

Materials:

-

HPLC-grade Acetonitrile

-

HPLC-grade Water

-

Phosphoric Acid (H₃PO₄), ~85%

-

Graduated cylinders

-

Sterile, filtered solvent bottles

-

0.45 µm solvent filtration apparatus

Protocol:

-

Prepare 0.1% Phosphoric Acid in Water:

-

Measure 800 mL of HPLC-grade water into a 1 L graduated cylinder.

-

Carefully add 1.0 mL of concentrated phosphoric acid to the water.

-

Mix thoroughly.

-

-

Prepare the Mobile Phase:

-

Measure 200 mL of HPLC-grade acetonitrile.

-

Combine the 800 mL of 0.1% phosphoric acid solution with the 200 mL of acetonitrile in a 1 L solvent bottle.

-

-

Degas the Mobile Phase:

-

Filter the mobile phase through a 0.45 µm membrane filter to remove any particulate matter.

-

Degas the mobile phase by sonicating for 15-20 minutes or by using an online degasser in the HPLC system.

-

Standard Solution Preparation

Objective: To prepare a 100 µg/mL stock solution and a series of calibration standards.

Materials:

-

This compound reference standard

-

Mobile phase (as diluent)

-

Analytical balance

-

Volumetric flasks (10 mL, 50 mL, 100 mL)

-

Pipettes

Protocol:

-

Stock Solution (1000 µg/mL):

-

Accurately weigh approximately 25 mg of this compound reference standard.

-

Transfer the weighed standard to a 25 mL volumetric flask.

-

Add a small amount of mobile phase to dissolve the standard, then dilute to the mark with the mobile phase. Mix well.

-

-

Intermediate Stock Solution (100 µg/mL):

-

Pipette 5.0 mL of the 1000 µg/mL stock solution into a 50 mL volumetric flask.

-

Dilute to the mark with the mobile phase and mix thoroughly.

-

-

Calibration Standards:

-

Prepare a series of calibration standards by diluting the 100 µg/mL intermediate stock solution with the mobile phase as described in the table below:

-

| Standard Concentration (µg/mL) | Volume of 100 µg/mL Stock (mL) | Final Volume (mL) |

| 1 | 0.1 | 10 |

| 5 | 0.5 | 10 |

| 10 | 1.0 | 10 |

| 25 | 2.5 | 10 |

| 50 | 5.0 | 10 |

| 100 | 10.0 | 10 |

Sample Preparation

Objective: To prepare a sample solution for HPLC analysis.

Protocol:

-

Accurately weigh a sample containing approximately 10 mg of this compound.

-

Transfer the sample to a 100 mL volumetric flask.

-

Add approximately 70 mL of the mobile phase and sonicate for 10 minutes to dissolve the sample.

-

Allow the solution to cool to room temperature, then dilute to the mark with the mobile phase. Mix well.

-

Filter the solution through a 0.45 µm syringe filter into an HPLC vial. The target concentration is 100 µg/mL.

HPLC Analysis Workflow

Caption: HPLC analysis workflow for this compound.

Signaling Pathways and Logical Relationships

There are no signaling pathways directly associated with the HPLC analysis of this compound. The logical relationship of the experimental workflow is detailed in the diagram above.

References

Application Notes and Protocols for the GC-MS Analysis of Aminonitriles

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminonitriles are a class of organic compounds containing both an amino and a nitrile functional group. They are of significant interest in various fields, including prebiotic chemistry, the synthesis of pharmaceuticals, and as intermediates in the production of amino acids. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. However, the direct analysis of aminonitriles by GC-MS is often challenging due to their polarity, low volatility, and thermal lability, which can lead to poor chromatographic peak shape and decomposition in the hot injector.[1][2]